![molecular formula C6H12O6 B1443872 D-[1,2,3-13C3]Glucose CAS No. 478529-32-7](/img/structure/B1443872.png)
D-[1,2,3-13C3]Glucose
Overview
Description
D-[1,2,3-¹³C₃]Glucose is a stable isotope-labeled derivative of glucose where three carbon atoms at positions 1, 2, and 3 are replaced with the ¹³C isotope. This compound is critical in metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and tracer studies to elucidate pathways such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle . Its labeling pattern allows precise tracking of carbon atoms through enzymatic reactions, offering insights into substrate utilization and metabolic compartmentalization.
The synthesis of D-[1,2,3-¹³C₃]Glucose involves enzymatic or chemical methods to incorporate ¹³C at specific positions, ensuring isotopic purity ≥99% . Its applications span biomedical research, including cancer metabolism, insulin resistance studies, and drug development, where understanding glucose utilization is pivotal.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-[1,2,3-13C3]Glucose is synthesized through chemical methods. One common preparation method involves the use of 13C-labeled trans-dehydroxylosone (13C-labeled erythro-dihydromaltose), which undergoes a reduction reaction with a reducing agent to generate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using isotopically labeled precursors. The process is carefully controlled to ensure high purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: D-[1,2,3-13C3]Glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to gluconic acid using glucose oxidase.
Reduction: It can be reduced to sorbitol using sodium borohydride.
Substitution: It can participate in substitution reactions to form glycosides
Common Reagents and Conditions:
Oxidation: Glucose oxidase in the presence of oxygen.
Reduction: Sodium borohydride in aqueous solution.
Substitution: Acidic or basic catalysts for glycoside formation.
Major Products Formed:
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Various glycosides depending on the substituent used.
Scientific Research Applications
Metabolic Research
D-[1,2,3-13C3]Glucose is extensively used in metabolic research to trace carbon flux through metabolic pathways. Its applications include:
- Gluconeogenesis Studies : Researchers utilize this compound to investigate gluconeogenesis from various substrates. For instance, studies have shown that administering labeled glycerol can lead to the production of labeled glucose isotopomers, providing insights into gluconeogenic pathways in the liver .
- Carbon Flux Analysis : The compound is employed to analyze carbon flux in metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. By tracing the incorporation of the labeled carbon into different metabolites, scientists can elucidate the dynamics of these pathways under various physiological conditions .
Clinical Applications
In clinical settings, this compound serves as a valuable tool for assessing metabolic disorders and understanding disease mechanisms:
- Diabetes Research : It is used to study insulin sensitivity and glucose metabolism in diabetic patients. By measuring the rate of appearance of labeled glucose in circulation after administration, researchers can gain insights into the dysregulation of glucose homeostasis in diabetes .
- Cardiac Metabolism : Clinical studies have employed dual carbon-labeled isotope experiments with this compound to assess myocardial metabolism in patients with coronary artery disease. These studies help quantify lactate production and its source during cardiac stress .
Biochemical Pathway Analysis
This compound is instrumental in understanding complex biochemical pathways:
- Pathway Tracing : The compound allows researchers to trace the incorporation of carbon into various metabolites within specific pathways. For example, it has been shown that different labeling patterns arise from distinct metabolic routes involving glucose .
- NMR Spectroscopy Studies : The use of NMR spectroscopy with this compound enables detailed analysis of metabolic intermediates and end products. This technique provides a non-invasive means to study metabolic processes in vivo .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
D-[1,2,3-13C3]Glucose exerts its effects by participating in the same metabolic pathways as regular glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The carbon-13 label allows researchers to trace the metabolic fate of glucose and study its utilization in various tissues .
Comparison with Similar Compounds
Comparison with Similar Isotopically Labeled Glucose Compounds
Structural and Isotopic Variations
The table below compares D-[1,2,3-¹³C₃]Glucose with other ¹³C-labeled glucose derivatives:
Functional and Analytical Differences
D-[1,2,3-¹³C₃]Glucose vs. Fully Labeled D-Glucose-¹³C₆,d₇
- Specificity : D-[1,2,3-¹³C₃]Glucose provides targeted insights into early glycolysis and pyruvate dehydrogenase activity, whereas D-Glucose-¹³C₆,d₇ offers comprehensive metabolic profiling but requires complex data deconvolution due to overlapping ¹³C signals .
- Solubility : D-Glucose-¹³C₆,d₇’s deuterium substitution enhances solubility in aqueous media, advantageous for in vitro assays. In contrast, D-[1,2,3-¹³C₃]Glucose retains natural solubility properties .
D-[1,2,3-¹³C₃]Glucose vs. Position-Specific ¹³C₂ Analogs
- Pathway Resolution: D-Glucose-1,2-¹³C₂ is optimal for studying oxidative pentose phosphate pathways, while D-[1,2,3-¹³C₃]Glucose better traces non-oxidative pathways and anaplerotic TCA cycle fluxes .
- Cost Efficiency : Position-specific ¹³C₂ variants (e.g., D-Glucose-1,6-¹³C₂) are cheaper to synthesize but lack the granularity of triply labeled analogs for multi-step pathway analysis .
Research Case Studies
- Cancer Metabolism : D-[1,2,3-¹³C₃]Glucose revealed elevated glycolysis in A549 lung cancer cells, with ¹³C enrichment in lactate confirming the Warburg effect . Comparatively, D-Glucose-¹³C₆,d₇ identified simultaneous glutamine and glucose utilization in SK-Lu-1 NSCLC cells .
- Diabetes Research : D-Glucose-1,6-¹³C₂ demonstrated impaired hepatic glucose uptake in insulin-resistant models, while D-[1,2,3-¹³C₃]Glucose highlighted defective glycogen synthesis in myocytes .
Biological Activity
D-[1,2,3-13C3]Glucose is a stable isotope-labeled form of glucose that has been extensively studied for its role in metabolic pathways and biological activity. This compound serves as a valuable tracer in various research contexts, particularly in understanding carbohydrate metabolism, gluconeogenesis, and cellular respiration. The following sections delve into its biological activity, including metabolic pathways, case studies, and relevant research findings.
Metabolic Pathways and Mechanisms
This compound is utilized as a tracer to investigate glucose metabolism in different biological systems. Its incorporation into metabolic pathways allows researchers to track the fate of glucose in vivo and in vitro.
- Glycolysis and TCA Cycle : When this compound is metabolized, it enters glycolysis, where it is converted into pyruvate. This pyruvate can then enter the tricarboxylic acid (TCA) cycle. Studies have shown that the isotopic labeling provides insights into the flux through these pathways by analyzing the distribution of 13C in downstream metabolites such as lactate and citrate .
- Gluconeogenesis : Research indicates that this compound can be used to measure gluconeogenesis rates. For instance, the infusion of this labeled glucose allows for the quantification of glucose production from non-carbohydrate precursors in liver cells . The use of dual carbon-labeled isotopes helps clarify the contributions of different substrates to glucose synthesis.
Study 1: Metabolism in Human Cells
A study utilizing this compound demonstrated its effectiveness in profiling human cell metabolism. Researchers cultured HCT116 colorectal carcinoma cells in a medium containing this labeled glucose for several population doublings. The analysis revealed that significant incorporation of 13C occurred across various metabolic pathways including glycolysis and amino acid metabolism. The results indicated active turnover of nucleotide pools and highlighted the dynamic nature of cellular metabolism under different growth conditions .
Study 2: Myocardial Metabolism
In another investigation focused on myocardial metabolism during coronary artery disease, researchers infused D-[6-14C]glucose alongside L-[1,2,3-13C3]lactate to assess lactate production and extraction. The study aimed to quantify myocardial lactate production despite resting conditions showing net lactate extraction. The findings provided critical insights into cardiac energy metabolism and the role of glucose-derived substrates during ischemic conditions .
Research Findings
The biological activity of this compound has been elucidated through various research methodologies:
- Isotope Tracing : Studies employing liquid chromatography-mass spectrometry (LC-MS) have tracked the conversion rates of this compound into other metabolites such as glycerate and lactate. Results indicated that labeled glucose rapidly appeared in circulation post-administration, with distinct metabolic fates observed depending on the tissue type .
- Comparative Metabolism : Research comparing the metabolic fates of fructose versus glucose highlighted that while both can lead to similar end products (like lactate), their pathways diverge significantly at early stages. This distinction is crucial for understanding dietary impacts on metabolism .
Data Tables
The following table summarizes key findings from studies involving this compound:
Q & A
Basic Research Questions
Q. How is the isotopic purity of D-[1,2,3-13C3]glucose determined, and why is this critical for metabolic flux analysis (MFA)?
Classification: Basic Isotopic purity is typically assessed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm the position-specific enrichment of 13C atoms. For example, isotopic purity ≥99 atom% 13C (as reported in and ) ensures minimal interference from unlabeled species during tracer experiments. Certified purity (>95% via HPLC in ) is essential to avoid confounding flux calculations, as impurities can skew metabolic pathway interpretations. Methodologically, cross-validation using [13C]NMR or isotope ratio MS is recommended .
Q. What criteria should guide the selection of this compound versus uniformly labeled 13C6-glucose for tracer studies?
Classification: Basic The choice depends on the metabolic pathways under investigation. Positionally labeled this compound is ideal for tracking glycolysis and pentose phosphate pathway (PPP) activity, as the 13C atoms at positions 1–3 are preferentially metabolized in these routes. Uniformly labeled 13C6-glucose (U-13C6) is better suited for comprehensive flux analysis across central carbon metabolism. Experimental design must align with the labeling pattern’s compatibility with downstream analytical techniques (e.g., NMR or MS) .
Q. How does the optical activity ([α]25/D +52.0°) of this compound influence its handling in cell culture experiments?
Classification: Basic The optical activity reflects the stereochemical integrity of the labeled glucose. Researchers must ensure that storage conditions (e.g., -20°C for lyophilized powder, as in ) preserve this property, as racemization could alter cellular uptake kinetics. Pre-experiment verification via polarimetry is advised, particularly when using the compound in minimal media for recombinant protein production in CHO cells .
Advanced Research Questions
Q. How can conflicting flux data arise when using this compound versus D-[5-3H]glucose in erythrocyte transport studies, and how are these resolved?
Classification: Advanced Discrepancies may stem from differences in tracer metabolism: D-[5-3H]glucose measures transport via 3HOH generation, while 13C3-glucose tracks carbon fate. For example, highlights that α- vs. β-anomer labeling affects 3HOH yield due to transporter affinity variations. To resolve contradictions, combine tracer data with kinetic modeling (e.g., fixed asymmetrical site models for GLUT1 transport in ) and validate using parallel LC-MS/NMR isotopomer analysis .
Q. What methodological optimizations are required for 13C-NMR detection of this compound isotopomers in low-sensitivity systems?
Classification: Advanced Enhance signal-to-noise ratios by increasing acquisition times (≥12 hours) and using cryoprobes. For instance, notes that 13C-NMR’s low sensitivity can be mitigated by enriching cell extracts with 13C-labeled metabolites. Additionally, dynamic nuclear polarization (DNP) or hyperpolarization techniques may amplify signals for real-time flux monitoring in vivo .
Q. How do isotopic impurities (e.g., residual 12C or 2H) in this compound affect MFA reliability in cancer metabolism studies?
Classification: Advanced Impurities introduce errors in mass isotopomer distribution (MID) calculations. For example, 2H contamination (as in ’s D7-labeled product) may perturb enzyme kinetics due to kinetic isotope effects. Quantify impurities via high-resolution MS and correct MID matrices computationally. Thresholds for acceptable purity depend on pathway sensitivity; glycolysis studies tolerate ≤1% impurities, while PPP analyses require ≤0.5% .
Q. What strategies validate the use of this compound in tracing gluconeogenic vs. glycolytic fluxes in hepatocytes?
Classification: Advanced Employ dual-tracer approaches with 13C3-glucose and 2H2O to distinguish forward/reverse fluxes. ’s transport model can be adapted to quantify bidirectional GLUT activity, while ’s protocols for minimal media ensure tracer specificity. Confirmatory assays (e.g., lactate 13C enrichment) should corroborate NMR/MS-derived flux maps .
Q. How can positional 13C labeling resolve ambiguities in mitochondrial vs. cytosolic NADPH production in adipocytes?
Classification: Advanced this compound generates mitochondrial NADPH via PPP and cytosolic NADPH via malic enzyme. Use isotopomer spectral analysis (ISA) to partition contributions: mitochondrial NADPH yields m+3 citrate, while cytosolic pools produce m+2 malate. Cross-validate with siRNA knockdown of PPP enzymes (e.g., G6PD) .
Q. What experimental controls are critical when using this compound in longitudinal 13C-MFA studies of neuronal metabolism?
Classification: Advanced Include unlabeled controls to baseline endogenous metabolite levels. Monitor isotopic steady state via time-course sampling, as neurons exhibit slower glucose uptake (). Use U-13C6-glucose as a comparator to assess pathway completeness. Correct for dilution effects from astrocyte-neuron lactate shuttle activity .
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VJPMIEPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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